molecular formula C7H17ClNO3P B6167433 diethyl (1-aminocyclopropyl)phosphonate hydrochloride CAS No. 99478-35-0

diethyl (1-aminocyclopropyl)phosphonate hydrochloride

Cat. No.: B6167433
CAS No.: 99478-35-0
M. Wt: 229.6
InChI Key:
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Description

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride is a chemical compound with the molecular formula C7H16ClNO3P It is a derivative of phosphonic acid and contains a cyclopropyl group, which is known for its unique ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1-aminocyclopropyl)phosphonate hydrochloride typically involves the reaction of diethyl phosphite with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through crystallization or distillation to remove any impurities and obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (1-aminocyclopropyl)phosphonate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Diethyl (1-aminocyclopropyl)phosphonate hydrochloride can be compared with other similar compounds, such as:

    Diethyl phosphonate: Lacks the cyclopropyl and amino groups, resulting in different reactivity and applications.

    Cyclopropylamine derivatives: Share the cyclopropyl group but differ in their functional groups and overall reactivity.

    Phosphonic acid derivatives: Include a wide range of compounds with varying substituents, leading to diverse chemical and biological properties.

Properties

CAS No.

99478-35-0

Molecular Formula

C7H17ClNO3P

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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